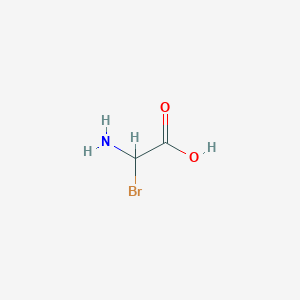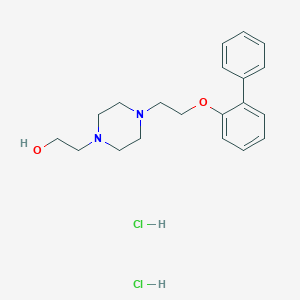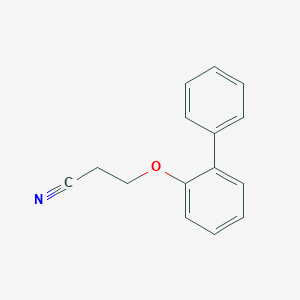
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is a deuterated analog of phencyclidine (PCP). This compound contains five deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the phenyl ring. The presence of deuterium atoms makes this compound useful in various scientific applications, particularly in mass spectrometry as an internal standard .
Preparation Methods
The synthesis of PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material has a wide range of scientific research applications:
Biology: The compound is used in studies involving receptor binding and neurotransmitter release.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and metabolism of phencyclidine and related drugs.
Industry: It is employed in the development of new analytical methods and quality control processes.
Mechanism of Action
The mechanism of action of PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material involves its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. By binding to this receptor, the compound inhibits the action of glutamate, a neurotransmitter, leading to altered neural activity. This interaction is crucial for its effects on cognition and perception .
Comparison with Similar Compounds
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. Similar compounds include:
Phencyclidine (PCP): The non-deuterated analog, commonly known for its psychoactive effects.
Ketamine: Another NMDA receptor antagonist with similar pharmacological properties.
Dextromethorphan: A cough suppressant that also acts on the NMDA receptor.
Properties
CAS No. |
60124-79-0 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
284.9 g/mol |
IUPAC Name |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D; |
InChI Key |
BUAJNGPDPGKBGV-XBIAMBGESA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H].Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Key on ui other cas no. |
60124-86-9 |
Pictograms |
Acute Toxic |
Synonyms |
Phencyclidine-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)









